molecular formula C27H23N3O3S B2667263 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 902450-13-9

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2667263
CAS No.: 902450-13-9
M. Wt: 469.56
InChI Key: UKMAEHZRWVLLFQ-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothieno[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents. The subsequent steps involve the introduction of the benzyl and acetamide groups through nucleophilic substitution and acylation reactions, respectively. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic core makes it a valuable intermediate in the synthesis of other biologically active compounds.

Biology

Biologically, 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide has shown promise in preliminary studies as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential to treat various diseases. Its unique structure allows it to interact with enzymes and receptors in the body, potentially leading to new treatments for conditions such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties. Its heterocyclic structure might impart desirable characteristics such as thermal stability or electronic conductivity, making it useful in fields like electronics or materials science.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide shares similarities with other heterocyclic compounds such as benzothiophenes and pyrimidines.
  • Benzothiophene derivatives : These compounds also contain a sulfur atom within a fused ring system and are known for their biological activities.
  • Pyrimidine derivatives : These compounds feature a nitrogen-containing ring and are widely studied for their medicinal properties.

Uniqueness

What sets 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide apart is its unique combination of a benzothieno[3,2-d]pyrimidine core with benzyl and acetamide groups

Properties

CAS No.

902450-13-9

Molecular Formula

C27H23N3O3S

Molecular Weight

469.56

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C27H23N3O3S/c1-17-12-18(2)14-20(13-17)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

UKMAEHZRWVLLFQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C

solubility

not available

Origin of Product

United States

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